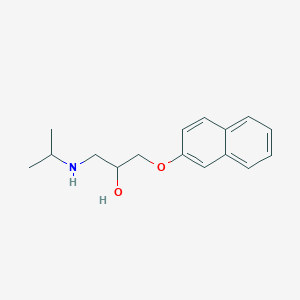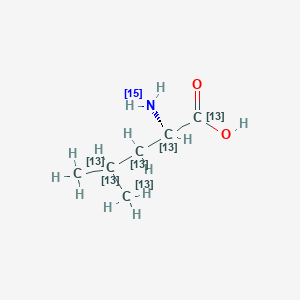
Unii-8ZU3bgy7CC
Descripción general
Descripción
The compound known as Unii-8ZU3bgy7CC, also referred to as 4-Hydroxyphenobarbital, 2-13C-1,3-15N2, is a versatile material used in scientific research. It has a molecular formula of C12H12N2O4 and a molecular weight of 251.2142. This compound is notable for its applications in various fields, including medicine, nanotechnology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the phenobarbital structure. The synthetic route typically starts with the preparation of isotopically labeled urea and malonic acid derivatives, which are then subjected to cyclization reactions under controlled conditions to form the barbiturate ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the incorporation of the isotopic labels.
Industrial Production Methods
In industrial settings, the production of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyphenobarbital, 2-13C-1,3-15N2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the barbiturate ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxyphenobarbital, 2-13C-1,3-15N2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying isotopic effects in chemical reactions and mechanisms.
Biology: It is used in metabolic studies to trace the fate of barbiturates in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of barbiturates in the body.
Industry: It finds applications in the development of new materials and nanotechnology due to its isotopic labeling.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 involves its interaction with the central nervous system. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The isotopic labels do not alter the fundamental mechanism but allow for detailed studies of the compound’s pharmacokinetics and metabolism.
Comparación Con Compuestos Similares
4-Hydroxyphenobarbital, 2-13C-1,3-15N2 can be compared with other barbiturates such as:
Phenobarbital: Similar in structure but lacks isotopic labeling.
Secobarbital: Another barbiturate with different pharmacokinetic properties.
Amobarbital: Differing in its duration of action and metabolic pathways.
The uniqueness of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 lies in its isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds.
Propiedades
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i11+1,13+1,14+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXMKJNWPXDBP-AIGZGMKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)[15NH][13C](=O)[15NH]C1=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202406-59-5 | |
| Record name | 4-Hydroxyphenobarbital, 2-13c-1,3-15N2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202406595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYPHENOBARBITAL, 2-13C-1,3-15N2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZU3BGY7CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)
![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)



![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)


